Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate
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Overview
Description
Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethylpyrrole with thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methylpyrrolo[2,1-b]thiazole-2-carboxylate
- Ethyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate
- Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxamide
Uniqueness
Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl and ethyl groups in the structure can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy .
Biological Activity
Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique heterocyclic structure that contributes to its biological properties. The thiazole and pyrrole rings are known for their roles in various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of the pyrrolo-thiazole structure exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
Compound | Activity | Target Organism |
---|---|---|
This compound | Antimicrobial | Various bacteria |
Similar derivatives | Antitubercular | Mycobacterium tuberculosis |
Anticancer Properties
The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cellular proliferation in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival .
Case Study: ERK5 Inhibition
A notable study investigated the inhibition of the ERK5 pathway by related compounds. It was found that certain analogs could inhibit ERK5 with an IC50 value of approximately 77 nM, suggesting a potential role in cancer therapy .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic viability. Key parameters include:
Parameter | Value |
---|---|
Clearance (Cl) | 14 mL/min/kg |
Volume of Distribution (Vd) | 0.6 L/kg |
Half-life (t1/2) | 80 min |
Oral Bioavailability (F) | 42% |
These parameters indicate that the compound has a moderate clearance rate and reasonable bioavailability, which are favorable for oral administration .
The biological activity of this compound is largely attributed to its interactions with specific cellular targets:
- Kinase Inhibition : The compound may act as an inhibitor of certain kinases involved in tumor progression.
- Cell Cycle Modulation : It has been observed to influence cell cycle regulation, leading to reduced proliferation in cancer cells.
Properties
Molecular Formula |
C10H11NO2S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
methyl 3-ethylpyrrolo[2,1-b][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C10H11NO2S/c1-3-7-9(10(12)13-2)14-8-5-4-6-11(7)8/h4-6H,3H2,1-2H3 |
InChI Key |
BTVDHBWFTRMFHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=CC=CN21)C(=O)OC |
Origin of Product |
United States |
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